Crystallization Temperature and Activation Energy: Ga–Sb–Se vs. Ge2Sb2Te5 (GST)
Ga–Sb–Se thin films exhibit crystallization temperatures (Tc) ranging from 245 °C to 320 °C and activation energies of crystallization (Ea) from 3.49 to 5.52 eV as Ga content increases from 8 to 34 at.% [1]. In the patent literature, Ga–Sb–Se Tc is reported at 230–310 °C with Ea values of 4.06–5.52 eV [2]. In contrast, Ge2Sb2Te5 (GST) crystallizes at approximately 140–150 °C [2] with Ea of ~2.20–2.79 eV [2][3]. This represents a Tc advantage of +90 °C to +170 °C and an Ea advantage of +1.3 to +3.3 eV for Ga–Sb–Se over GST.
| Evidence Dimension | Crystallization temperature (Tc) and activation energy of crystallization (Ea) |
|---|---|
| Target Compound Data | Tc = 245–320 °C (Ga 8–34 at.%); Ea = 3.49–5.52 eV (DSC, Kissinger method) [1]; Tc = 230–310 °C; Ea = 4.06–5.52 eV [2] |
| Comparator Or Baseline | Ge2Sb2Te5 (GST): Tc ≈ 140–150 °C; Ea ≈ 2.20–2.79 eV [2][3] |
| Quantified Difference | Tc: +90 °C to +170 °C higher for Ga–Sb–Se; Ea: +1.3 to +3.3 eV higher for Ga–Sb–Se |
| Conditions | Thin films (50–200 nm); DSC at varying heating rates; resistance–temperature (R–T) measurements; Ga–Sb–Se deposited by magnetron co-sputtering |
Why This Matters
Higher Tc and Ea directly translate to superior amorphous-phase thermal stability, enabling reliable device operation and data retention at elevated ambient temperatures (e.g., automotive, embedded memory) where GST-based PCM fails due to unintended crystallization.
- [1] Y. Lu, S. Song, X. Shen, Z. Song, G. Wang, S. Dai, 'Study on phase change properties of binary GaSb doped Sb–Se film,' Thin Solid Films, vol. 589, pp. 215–220, 2015. Tc: 245→320 °C (Ga 8→34 at.%); Ea: 3.49→5.52 eV. View Source
- [2] CN102227015B – Ga–Sb–Se phase-change memory material. Tc = 230–310 °C vs. GST ~140 °C; Ea = 4.06–5.52 eV vs. GST ~2.20 eV; 10-year data retention 159–230 °C vs. GST 88 °C. View Source
- [3] GST Ea ≈ 2.79 eV reported in: 'Influence of GeSe2 on the Phase Change Memory Properties of Ge2Sb2Te5 Films,' SSRN, 2025; corroborated by DSC measurements at 1 °C/s heating rate. View Source
